6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is a compound that belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group . It has been used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, acylation of the 5-acetylbenzodiazepin-2-ones by o-nitrobenzoyl chloride in a solution of dichloroethane in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) gave the 1-(2-nitrobenzoyl)amides . Catalytic hydrogenation of the nitro group in these compounds in the presence of a skeletal nickel catalyst caused a reductive cyclization leading to the previously unknown 5-acetyl-6,7-dihydroquinazolino .Molecular Structure Analysis
The molecular formula of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is C12H9N3O . Its average mass is 211.219 Da and its monoisotopic mass is 211.074554 Da .Future Directions
The future directions of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” research could involve its potential applications in molecular electronics . Similar compounds have been used as components in organic field-effect transistors (OFETs) , suggesting potential applications in the field of electronics .
properties
IUPAC Name |
6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZFLZRMSJXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.